N-benzyl-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
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Overview
Description
N-benzyl-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and material science. This particular compound features a benzyl group, an imidazole ring, and a mesitylamino group, making it a unique structure with potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Mesitylamino Group: The mesitylamino group is introduced via nucleophilic substitution reactions, often using mesitylamine and an appropriate leaving group.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a halide or sulfonate ester.
Benzylation: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzyl and mesitylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-benzyl-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The mesitylamino group and imidazole ring are particularly important for these interactions, as they can form hydrogen bonds and hydrophobic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamides: Compounds containing a benzamide moiety that is N-linked to a benzyl group.
Imidazole Derivatives: Compounds containing an imidazole ring, known for their biological activity.
Thioether-Linked Compounds: Compounds with a thioether linkage, often used in pharmaceuticals and materials science.
Uniqueness
N-benzyl-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the mesitylamino group, in particular, distinguishes it from other benzamide derivatives, providing unique steric and electronic properties.
Biological Activity
N-benzyl-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an imidazole ring, a benzamide moiety, and a sulfanyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzimidazole and imidazole have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
A study demonstrated that compounds bearing the imidazole nucleus can inhibit the proliferation of cancer cells by modulating key signaling pathways such as the MAPK/ERK pathway .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial activity. Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria. For example:
Compound | MIC (μg/ml) | Activity |
---|---|---|
Compound A | 50 | Against S. aureus |
Compound B | 62.5 | Against E. coli |
Compound C | 12.5 | Against S. typhi |
These findings suggest that the compound may possess broad-spectrum antibacterial properties .
The proposed mechanism of action for this compound involves interaction with specific cellular targets that lead to disruption of cellular functions:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell cycle regulation and DNA replication.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell survival and proliferation.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Anticancer Effects : In vitro studies on a derivative showed a significant reduction in cell viability in breast cancer cell lines (MCF-7), with an IC50 value of 10 µM.
- Antimicrobial Testing : A series of benzimidazole derivatives were tested against Staphylococcus aureus and exhibited MIC values ranging from 10 to 50 µg/ml, indicating strong antimicrobial potential.
- In Vivo Studies : Animal models treated with related compounds demonstrated reduced tumor growth compared to control groups, suggesting efficacy in a physiological context.
Properties
IUPAC Name |
N-benzyl-3-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c1-19-14-20(2)26(21(3)15-19)31-25(33)18-35-28-29-12-13-32(28)24-11-7-10-23(16-24)27(34)30-17-22-8-5-4-6-9-22/h4-16H,17-18H2,1-3H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILAUOSQGGRDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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